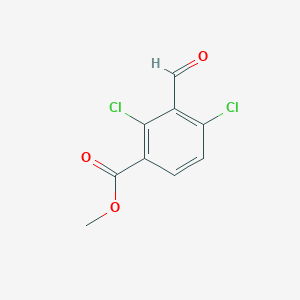

Methyl 2,4-dichloro-3-formylbenzoate

Description

Methyl 2,4-dichloro-3-formylbenzoate is a chlorinated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 2 and 4, a formyl group (-CHO) at position 3, and a methyl ester (-COOCH₃) at position 1. Its molecular formula is C₉H₅Cl₂O₃, with a molecular weight of 247.03 g/mol (calculated from HRMS data in ). This compound is synthetically significant due to its reactive formyl group, which enables further functionalization, and its chlorinated aromatic system, which enhances stability and influences electronic properties. It is typically synthesized via low-temperature lithiation reactions, as seen in the preparation of its tert-butyl analog (discussed below).

Propriétés

Formule moléculaire |

C9H6Cl2O3 |

|---|---|

Poids moléculaire |

233.04 g/mol |

Nom IUPAC |

methyl 2,4-dichloro-3-formylbenzoate |

InChI |

InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3 |

Clé InChI |

YYNDTSNUQWSZEY-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C(=C(C=C1)Cl)C=O)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs and Related Compounds

tert-Butyl 2,4-Dichloro-3-Formylbenzoate (Structural Analog)

Key Differences :

- Ester Group: The tert-butyl ester (C₁₁H₁₃Cl₂O₂) has a bulkier tert-butyl (-OC(CH₃)₃) group instead of the methyl ester (-COOCH₃).

- Synthetic Route : Both compounds are synthesized using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at temperatures below −70°C. However, the tert-butyl variant may exhibit slower reaction kinetics due to steric effects during esterification.

- Applications : The tert-butyl derivative is often used in pre-clinical pharmaceutical research (e.g., as a precursor for inverse agonists), while the methyl ester’s smaller size may favor applications in catalysis or polymer chemistry.

Table 1: Structural Comparison

Chlorinated Benzoate Derivatives

Dehydroabietic Acid Methyl Ester

- Structure: A diterpenoid methyl ester with a fused tricyclic system and a single chlorine substitution ().

- Comparison : Unlike Methyl 2,4-dichloro-3-formylbenzoate, this compound lacks a formyl group and aromatic chlorination. Its biological activity (e.g., antimicrobial) derives from its diterpene骨架, whereas the target compound’s reactivity is driven by its electron-deficient aromatic ring.

4-Chlorobenzophenone (Impurity Analog)

- Structure : A diaryl ketone with a single chlorine substituent ().

- Comparison : The absence of an ester and formyl group limits its utility in esterification or aldehyde-based reactions. However, both compounds share chlorine-induced electronic effects, making them useful in UV-stabilization applications.

Formyl-Containing Compounds

3-Methylbenzaldehyde

- Structure : A simple benzaldehyde derivative with a methyl group at position 3 ().

- Comparison : The formyl group in both compounds enables nucleophilic additions (e.g., Grignard reactions). However, the absence of chlorine and ester functionalities in 3-Methylbenzaldehyde reduces its steric and electronic complexity, making it less versatile in pharmaceutical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.